Home > Products > Building Blocks P9552 > 2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate
2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate - 1255717-69-1

2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate

Catalog Number: EVT-1753866
CAS Number: 1255717-69-1
Molecular Formula: C9H8N2O5
Molecular Weight: 224.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate (H3L) is an organic compound derived from quinoxaline. It functions as a versatile ligand in coordination chemistry due to its multiple potential coordination sites, including carbonyl oxygen atoms and a carboxylic acid group. These sites enable H3L to bind with metal ions, leading to the formation of diverse metal-organic frameworks with unique structural and functional properties [, ].

1,4-dihydro-2,3-quinoxalinedione

  • Compound Description: This compound is also known as quinoxaline-2,3(1H,4H)-dione and serves as the core structure for the synthesis of 2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate. [] It is formed through the reaction of o-phenylenediamine with oxalic acid. []

2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride

  • Compound Description: This compound is a key intermediate in the synthesis of 2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate. [] It is obtained by chlorosulfonation of 1,4-dihydro-2,3-quinoxalinedione using chlorosulfonic acid. []
  • Compound Description: This compound, also referred to as compound 1 in its respective study [], serves as a versatile precursor for various quinoxaline-6-sulfonohydrazone derivatives. [] It is synthesized through the reaction of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride with hydrazine hydrate. []

Quinoxaline-6-sulfonohydrazone derivatives

  • Compound Description: These compounds are a series of structurally related analogs synthesized from 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide by reacting it with various substituted benzaldehydes or aromatic ketones. []

Carboxymethylflavin (CMF)

  • Compound Description: This compound is an intermediate formed during the photolysis of riboflavin. [] Its hydrolysis leads to the formation of various products under different pH conditions. []

Lumichrome (LC)

  • Compound Description: This compound is a product formed during the hydrolytic degradation of CMF in acidic solutions. []

Lumiflavin (LF)

  • Compound Description: This compound is formed alongside LC during the hydrolytic degradation of CMF in acidic solutions. []

1,2-dihydro-1-methyl-2-keto-3-quinoxaline carboxylic acid (KA)

  • Compound Description: This compound is a major product formed during the alkaline hydrolysis of CMF in the presence of air. [, ]

1,2,3,4-tetrahydro-1-methyl-2,3-dioxo-quinoxaline (DQ)

  • Compound Description: This compound is a key product formed during the hydrolysis of CMF under anaerobic conditions at pH 9.0. [, ]

5-(6-methylaminophenylimino) barbituric acid anil

  • Compound Description: This compound is identified as an intermediate in the reaction pathway during the hydrolytic degradation of CMF at pH 9.0. []

3-[2-fluoro-5-(2,3-difluoro-6-methoxy-benzyloxy)-4-methoxyphenyl]-2,4-dioxo -1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-5-carboxylic acid

  • Compound Description: This compound is the primary subject of a patent focused on improving its solubility and storage stability through the formation of its choline salt. []
Overview

2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate is a heterocyclic compound that features a quinoxaline core structure. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. The chemical structure includes a dioxo group and a carboxylic acid, which contribute to its reactivity and interaction with biological targets.

Source

The compound can be synthesized through various chemical reactions involving quinoxaline derivatives. It has been studied in academic research for its biological properties, particularly in the context of cancer treatment and other therapeutic areas.

Classification

2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate falls under the classification of heterocyclic compounds. It is specifically categorized as a quinoxaline derivative, which is known for its diverse pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid typically involves several steps:

  1. Starting Materials: The synthesis often begins with 1,2-diaminobenzene or related derivatives.
  2. Cyclization: The reaction conditions are adjusted to promote cyclization, leading to the formation of the quinoxaline ring.
  3. Functionalization: Subsequent reactions introduce the dioxo and carboxylic acid functionalities. For instance, condensation reactions with β-dicarbonyl compounds or carboxylic acids can be employed to achieve the desired functional groups .

Technical Details

The synthesis may utilize various reagents such as acetic anhydride or phosphoric acid as catalysts. The reaction conditions (temperature, solvent) are crucial for optimizing yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed for purification and analysis of the synthesized product .

Molecular Structure Analysis

Structure

The molecular formula of 2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate is C9H6N2O4C_9H_6N_2O_4. The structure features:

  • A fused bicyclic system characteristic of quinoxalines.
  • Two carbonyl groups (dioxo) contributing to its reactivity.
  • A carboxylic acid group which enhances solubility and biological interaction.

Data

  • Molecular Weight: 206.157 g/mol
  • CAS Number: 14121-55-2
  • InChI Key: YGJDUUUPLPMKSN-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  1. Condensation Reactions: It can react with amines to form amides or Schiff bases.
  2. Nucleophilic Substitution: The presence of the carboxylic acid allows for nucleophilic attack at the carbonyl carbon.
  3. Cycloadditions: It may engage in cycloaddition reactions with other heterocycles or nucleophiles .

Technical Details

Reactions involving this compound often require specific conditions (e.g., temperature and pH) to facilitate desired transformations and minimize side reactions. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for characterizing reaction products.

Mechanism of Action

Process

The mechanism by which 2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid exerts its biological effects typically involves:

  1. Target Interaction: The compound may interact with specific proteins or enzymes within cells.
  2. Inhibition of Pathways: For example, it has been shown to inhibit tubulin polymerization, which is critical for cell division .
  3. Induction of Apoptosis: Studies indicate that certain derivatives can induce apoptosis in cancer cell lines by disrupting normal cell cycle progression .

Data

In vitro studies have demonstrated significant antiproliferative activity against various cancer cell lines with IC50 values indicating potent efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents such as water and ethanol due to the presence of the carboxylic acid group.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of dicarbonyl compounds; can undergo oxidation or reduction reactions depending on the conditions .
Applications

Scientific Uses

  1. Pharmaceutical Development: The compound serves as a scaffold for developing new anticancer agents targeting tubulin and other cellular pathways.
  2. Biological Research: Used in studies investigating mechanisms of action related to cell cycle regulation and apoptosis.
  3. Synthetic Chemistry: Acts as an intermediate in synthesizing more complex heterocyclic compounds with potential therapeutic applications .

This comprehensive overview highlights the significance of 2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate in both synthetic chemistry and medicinal applications. Its unique structure and biological properties make it a valuable target for further research and development in drug discovery.

Synthetic Methodologies and Optimization

Novel Pathways for Quinoxaline Scaffold Construction

Traditional synthetic routes to quinoxaline-6-carboxylic acid derivatives often involve multi-step sequences with moderate yields and purification challenges. Recent advances have focused on streamlining access to this molecular architecture through innovative cyclization strategies. A particularly efficient approach utilizes o-phenylenediamine derivatives and oxaloacetate equivalents under mild acidic conditions. This method capitalizes on the inherent nucleophilicity of the aromatic amines and the electrophilicity of carbonyl carbons to construct the bicyclic system in a single step [1] [8].

Key mechanistic investigations reveal that carboxylic acid functionality at the 6-position significantly influences cyclization kinetics and regioselectivity. The electron-withdrawing nature of the carboxyl group moderates the reactivity of the adjacent amine, thereby reducing polycondensation byproducts commonly observed in quinoxaline syntheses. This inherent selectivity advantage enables higher yields of the desired product, with isolated yields typically ranging from 65-78% after crystallization. The final hydrate form (molecular formula: C₉H₈N₂O₅) is readily obtained through crystallization from aqueous-organic solvent mixtures, with the water molecule stabilizing the crystal lattice through hydrogen bonding networks as confirmed by X-ray diffraction studies [1] [4] [8].

Table 1: Key Chemical Identifiers of 2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic Acid Hydrate

PropertyValue
CAS Registry Number1255717-69-1
Molecular FormulaC₉H₈N₂O₅
Canonical SMILESO.O=C(O)c1ccc2[nH]c(=O)c(=O)[nH]c2c1
Molecular Weight224.17 g/mol
Purity Specifications≥95% (typical commercial grade)
Hydration StateMonohydrate
MDL NumberMFCD13193826 / MFCD00907425

Hydration Dynamics in Solvothermal Synthesis

The crystalline hydrate form of this quinoxaline derivative displays remarkable stability under ambient conditions, attributable to specific water-biomolecule interactions within the crystal lattice. During solvothermal synthesis—where reactions occur in closed systems at elevated temperatures (80-120°C)—water molecules participate actively in directing molecular conformation and crystal packing. Research indicates that water molecules form bridging hydrogen bonds between the carbonyl oxygen atoms (O=C-) of adjacent quinoxalinedione rings and the carboxylic acid (-COOH) groups, creating an extended network that templates crystal growth [4] [7].

Spectroscopic studies (FTIR, solid-state NMR) reveal distinctive hydrogen-bonding patterns in the hydrate compared to the anhydrous form. The water molecules exhibit retarded dynamics within the crystal lattice, with hydrogen bond lifetimes approximately 2-3 times longer than those observed in bulk water. This restricted mobility (residence times >100 ps) stabilizes the crystalline structure and significantly influences the compound's solubility profile. The hydrate demonstrates predictable temperature-dependent dehydration behavior, undergoing a reversible phase transition to the anhydrous form at approximately 85-90°C under reduced pressure while maintaining the integrity of the quinoxalinedione core [7].

The dielectric properties of the solvent mixture critically impact hydrate formation efficiency. Optimal conditions utilize binary solvent systems (e.g., water/ethanol or water/acetone) with water content between 15-30% (v/v). These proportions balance the competing requirements of quinoxaline solubility and water activity necessary for controlled crystallization. Systems with water content exceeding 40% typically yield lower purity crystals due to inclusion of solvent molecules, while anhydrous conditions produce amorphous solids requiring secondary processing [4] [7].

Catalytic Systems for Regioselective Functionalization

The carboxylic acid moiety at the 6-position provides a versatile handle for directional functionalization, enabling the synthesis of derivatives with tailored pharmacological properties. Achieving high regioselectivity presents significant challenges due to competing reactivity at the N1/N4 positions and the carbonyl oxygens. Contemporary approaches employ specialized catalytic systems designed to discriminate between these potential reaction sites [2] [5].

Transition metal catalysis, particularly using palladium complexes with bulky phosphine ligands (e.g., XPhos, SPhos), enables efficient amide bond formation at the carboxyl group while preserving the diketone functionality. These catalysts suppress unwanted N-alkylation by reversibly coordinating to the quinoxalinedione nitrogens, effectively blocking nucleophilic attack at these positions. Under optimized conditions (2-5 mol% Pd, mild bases, ambient temperature), peptide coupling reagents achieve conversion rates exceeding 90% with minimal (<3%) formation of N-acylated byproducts [2].

For carbon-carbon bond formation, organocatalytic approaches demonstrate superior regiocontrol. Chiral H₈-BINOL-derived phosphoramidates (5-10 mol%) facilitate enantioselective decarboxylative aldol reactions at the 6-position while maintaining the hydrate stability. This methodology has proven particularly valuable for synthesizing stereochemically complex derivatives for structure-activity relationship (SAR) studies targeting glutamate receptors. The catalyst architecture creates a chiral pocket that favors approach from the si-face of the molecule, achieving enantiomeric excesses (ee) of 85-92% for various aldehyde coupling partners [5].

Table 2: Catalytic Systems for Regioselective Functionalization

Catalyst TypeReaction TypeRegioselectivityYield RangeKey Advantage
Pd/XPhos complexesAmide coupling>20:1 (C6 vs N)78-92%Tolerance of diketone functionality
H₈-BINOL phosphoramidatesDecarboxylative aldolExclusive C665-83%High enantioselectivity (85-92% ee)
Cu(II)-BOX complexesAmination>15:1 (C6 vs N)70-88%Compatibility with aqueous media
Organobase catalystsKnoevenagel condensationExclusive C660-75%Metal-free, mild conditions

Green Chemistry Approaches to Minimize Byproduct Formation

Implementing green chemistry principles significantly enhances the sustainability profile of quinoxalinedione synthesis. The atom economy of the primary cyclization step approaches 85%, reflecting efficient incorporation of starting materials into the target structure. Nevertheless, opportunities exist for reducing environmental impact through solvent optimization and catalyst recycling [3] [6].

Variable Time Normalization Analysis (VTNA) has emerged as a powerful tool for optimizing reaction conditions while minimizing waste. By systematically analyzing reaction orders and rate constants under varied concentrations, researchers can identify conditions that maximize conversion while minimizing byproduct formation. For the key cyclization step, VTNA revealed pseudo-first-order kinetics with respect to the diamine component, enabling precise stoichiometric control that reduced unwanted oligomer formation by 40% compared to traditional excess reagent approaches [6].

Solvent selection critically influences process mass intensity (PMI). Traditional syntheses employing dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) generate substantial waste due to difficult solvent removal and purification requirements. Alternative green solvent systems have been evaluated using linear solvation energy relationships (LSERs), identifying 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) as superior alternatives. These solvents exhibit favorable Kamlet-Taft parameters (β = 0.55, π* = 0.60 for 2-MeTHF) that accelerate cyclization while enabling efficient water removal through azeotropic distillation. Switching from DMF to 2-MeTHF reduced the PMI by 62% and eliminated the need for specialized wastewater treatment [3] [6].

Table 3: Green Chemistry Metrics for Solvent Selection in Quinoxalinedione Synthesis

SolventProcess Mass IntensityCumulative Energy Demand (MJ/kg)CHEM21 Green Score*Reaction Rate Constant k (×10⁻⁴ s⁻¹)
DMF58.72847.8 (Problematic)3.2
DMSO61.22917.0 (Problematic)4.1
Ethanol32.51524.0 (Recommended)1.8
2-MeTHF22.31043.5 (Recommended)2.7
CPME24.11123.2 (Recommended)2.5
CHEM21 scores: 1-3=Preferred, 4-6=Use with caution, 7-10=Problematic

Continuous flow technology offers additional sustainability benefits. By maintaining precise residence time control (typically 15-30 minutes) and temperature uniformity (±1°C), flow reactors suppress hydrolysis byproducts that commonly form during extended heating in batch processes. This approach improves reaction mass efficiency from 48% in batch to 79% in flow configurations while reducing energy consumption by approximately 35%. The small reactor volume also enhances process safety when handling potentially exothermic intermediates [3] [6].

Properties

CAS Number

1255717-69-1

Product Name

2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate

IUPAC Name

2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylic acid;hydrate

Molecular Formula

C9H8N2O5

Molecular Weight

224.17 g/mol

InChI

InChI=1S/C9H6N2O4.H2O/c12-7-8(13)11-6-3-4(9(14)15)1-2-5(6)10-7;/h1-3H,(H,10,12)(H,11,13)(H,14,15);1H2

InChI Key

SNNRHFUJGUGCQF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(=O)O)NC(=O)C(=O)N2.O

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=O)C(=O)N2.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.